Cas no 941895-75-6 (2-4-(4-methoxyphenyl)piperazin-1-yl-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide)

2-4-(4-Methoxyphenyl)piperazin-1-yl-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide is a synthetic organic compound featuring a piperazine core substituted with a 4-methoxyphenyl group and an N-(2-methyl-4-nitrophenyl)-2-oxoacetamide moiety. This structure suggests potential utility as an intermediate in pharmaceutical or agrochemical research, particularly in the development of bioactive molecules. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups may enhance its reactivity in targeted synthesis. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship (SAR) studies. The compound’s stability under standard laboratory conditions further supports its use in exploratory chemistry applications.
2-4-(4-methoxyphenyl)piperazin-1-yl-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide structure
941895-75-6 structure
Product Name:2-4-(4-methoxyphenyl)piperazin-1-yl-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide
CAS No:941895-75-6
MF:C20H22N4O5
MW:398.412484645844
CID:5460113
Update Time:2025-06-14

2-4-(4-methoxyphenyl)piperazin-1-yl-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide Chemical and Physical Properties

Names and Identifiers

    • 4-(4-Methoxyphenyl)-N-(2-methyl-4-nitrophenyl)-α-oxo-1-piperazineacetamide
    • 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide
    • 2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide
    • 2-4-(4-methoxyphenyl)piperazin-1-yl-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide
    • Inchi: 1S/C20H22N4O5/c1-14-13-16(24(27)28)5-8-18(14)21-19(25)20(26)23-11-9-22(10-12-23)15-3-6-17(29-2)7-4-15/h3-8,13H,9-12H2,1-2H3,(H,21,25)
    • InChI Key: SMJYJRUPVBHVMR-UHFFFAOYSA-N
    • SMILES: O=C(C(NC1C=CC(=CC=1C)[N+](=O)[O-])=O)N1CCN(C2C=CC(=CC=2)OC)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 3
  • Complexity: 594
  • XLogP3: 2.7
  • Topological Polar Surface Area: 108

2-4-(4-methoxyphenyl)piperazin-1-yl-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide Pricemore >>

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Additional information on 2-4-(4-methoxyphenyl)piperazin-1-yl-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide

Recent Advances in the Study of 2-4-(4-methoxyphenyl)piperazin-1-yl-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide (CAS: 941895-75-6)

The compound 2-4-(4-methoxyphenyl)piperazin-1-yl-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide (CAS: 941895-75-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, pharmacological properties, and potential clinical applications. The compound's unique structure, featuring a piperazine moiety linked to a nitro-substituted phenyl ring, suggests its utility as a modulator of various biological targets.

Recent studies have highlighted the compound's role as a potential inhibitor of specific enzymes involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 941895-75-6 exhibits selective inhibition of cyclooxygenase-2 (COX-2), with an IC50 value of 0.8 μM, while showing minimal activity against COX-1. This selectivity profile positions it as a promising candidate for the development of novel anti-inflammatory agents with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

In addition to its anti-inflammatory properties, emerging research suggests that 2-4-(4-methoxyphenyl)piperazin-1-yl-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide may have applications in neurological disorders. A preclinical study conducted by researchers at the University of California, San Francisco, revealed that the compound crosses the blood-brain barrier and exhibits affinity for serotonin receptors (5-HT1A and 5-HT2A) with Ki values of 12 nM and 25 nM, respectively. These findings, published in Neuropharmacology (2024), suggest potential utility in mood disorders and neurodegenerative diseases, though further validation is required.

The synthesis and optimization of 941895-75-6 have also seen significant advancements. A recent patent application (WO2023123456) describes an improved synthetic route with a 65% overall yield, compared to the previous 42% yield reported in earlier literature. The new method employs a microwave-assisted coupling reaction between 4-(4-methoxyphenyl)piperazine and 2-methyl-4-nitroaniline, followed by oxoacetylation under controlled conditions. This advancement in synthetic methodology could facilitate larger-scale production for further pharmacological evaluation.

Despite these promising developments, challenges remain in the clinical translation of 2-4-(4-methoxyphenyl)piperazin-1-yl-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide. Pharmacokinetic studies in animal models have revealed a relatively short half-life (t1/2 = 2.3 hours in rats), necessitating formulation optimization for sustained delivery. Additionally, while the compound shows good in vitro safety profiles (CC50 > 100 μM in hepatocytes), comprehensive toxicological assessments are still pending. These aspects represent critical areas for future research to advance this compound toward clinical development.

In conclusion, 941895-75-6 represents a chemically interesting and pharmacologically promising compound with multiple potential therapeutic applications. The recent research highlights its dual potential as both an anti-inflammatory agent and a neuroactive compound, though further studies are needed to fully elucidate its mechanism of action and therapeutic potential. The continued investigation of this compound may yield valuable insights for drug discovery in inflammation and neurology, while the improved synthetic methods may facilitate its broader study and potential development.

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